Neuromedin S (rat)

Description

Properties

IUPAC Name |

4-[[1-[2-[[6-amino-1-[[6-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[2-[[5-carbamimidamido-1-[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C193H307N57O49S/c1-19-104(12)149(241-182(293)152(108(16)255)242-155(266)105(13)217-157(268)121(66-79-300-18)221-159(270)118(56-36-69-210-189(199)200)220-172(283)137(96-251)239-170(281)134(92-147(261)262)236-180(291)150(106(14)253)243-171(282)132(89-114-94-209-98-216-114)233-165(276)128(84-103(10)11)229-163(274)126(82-101(6)7)228-161(272)120(58-38-71-212-191(203)204)224-174(285)139-61-41-74-246(139)184(295)115(196)80-99(2)3)179(290)235-133(91-146(259)260)169(280)237-135(88-113-52-30-23-31-53-113)187(298)249-77-44-63-141(249)176(287)222-117(55-33-35-68-195)158(269)219-116(54-32-34-67-194)162(273)238-136(93-148(263)264)188(299)250-78-45-65-143(250)178(289)244-153(109(17)256)183(294)245-151(107(15)254)181(292)240-138(97-252)173(284)227-125(81-100(4)5)156(267)215-95-145(258)218-122(59-39-72-213-192(205)206)185(296)247-75-43-64-142(247)177(288)234-131(87-112-50-28-22-29-51-112)168(279)232-130(86-111-48-26-21-27-49-111)167(278)230-127(83-102(8)9)164(275)231-129(85-110-46-24-20-25-47-110)166(277)225-123(60-40-73-214-193(207)208)186(297)248-76-42-62-140(248)175(286)223-119(57-37-70-211-190(201)202)160(271)226-124(154(198)265)90-144(197)257/h20-31,46-53,94,98-109,115-143,149-153,251-256H,19,32-45,54-93,95-97,194-196H2,1-18H3,(H2,197,257)(H2,198,265)(H,209,216)(H,215,267)(H,217,268)(H,218,258)(H,219,269)(H,220,283)(H,221,270)(H,222,287)(H,223,286)(H,224,285)(H,225,277)(H,226,271)(H,227,284)(H,228,272)(H,229,274)(H,230,278)(H,231,275)(H,232,279)(H,233,276)(H,234,288)(H,235,290)(H,236,291)(H,237,280)(H,238,273)(H,239,281)(H,240,292)(H,241,293)(H,242,266)(H,243,282)(H,244,289)(H,245,294)(H,259,260)(H,261,262)(H,263,264)(H4,199,200,210)(H4,201,202,211)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKHLKOZPRFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC=N9)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C193H307N57O49S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Amino Acid Sequence and Function of Rat Neuromedin S

This guide provides a comprehensive technical overview of rat Neuromedin S (NMS), a neuropeptide critical to various physiological processes. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular specifics of NMS, its signaling mechanisms, physiological roles, and the experimental methodologies essential for its study.

Part 1: Molecular Profile and Biochemistry of Rat Neuromedin S

Discovery and Significance

Neuromedin S, a 36-amino acid neuropeptide, was first isolated from the rat brain as an endogenous ligand for two previously orphan G protein-coupled receptors (GPCRs), FM-3/GPR66 and FM-4/TGR-1.[1][2] These receptors are now recognized as the type-1 and type-2 neuromedin U (NMU) receptors, respectively.[1][2] The peptide was named Neuromedin S due to its highly specific expression in the suprachiasmatic nucleus (SCN) of the hypothalamus, the brain's master circadian pacemaker.[1][3] NMS is structurally related to NMU, another important neuropeptide, but exhibits distinct expression patterns and physiological potencies, suggesting unique, non-redundant roles.[2][4]

Primary Amino Acid Sequence

The mature, biologically active form of rat Neuromedin S is a 36-amino acid peptide. Its primary structure is as follows:

L-P-R-L-L-H-T-D-S-R-M-A-T-I-D-F-P-K-K-D-P-T-T-S-L-G-R-P-F-F-L-F-R-P-R-N-NH₂

A critical feature of this sequence is the C-terminal amidation (as indicated by -NH₂). This post-translational modification is essential for the peptide's biological activity and stability.

Structural Relationship with Neuromedin U

NMS shares a significant structural homology with Neuromedin U (NMU). The most critical region of similarity is the C-terminal seven-residue sequence, F-L-F-R-P-R-N-NH₂ , which is identical between rat NMS and rat NMU.[2][4] This conserved domain is indispensable for binding to and activating the NMU receptors.[4] Despite this shared feature, the extended N-terminal region of NMS confers differences in receptor affinity and functional potency compared to NMU.[3][5]

Gene, Precursor, and Post-Translational Processing

Rat Neuromedin S is encoded by the Nms gene.[6] Transcription and translation of this gene produce a larger precursor protein, prepro-Neuromedin S. This precursor undergoes a series of post-translational modifications within the regulated secretory pathway to yield the mature peptide.

The key processing steps include:

-

Signal Peptide Cleavage: Removal of the N-terminal signal peptide during translocation into the endoplasmic reticulum.

-

Proteolytic Cleavage: The pro-NMS protein is cleaved by prohormone convertases at specific consensus sites (typically pairs of basic amino acids like Arg-Arg or Lys-Arg) to liberate the 36-amino acid NMS peptide.[2]

-

C-Terminal Amidation: The C-terminal Glycine residue of the pre-amidated peptide is converted into an amide group by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This amidation is crucial for receptor interaction and prevents rapid degradation by carboxypeptidases.

Part 2: Receptor Interaction and Signal Transduction

NMS exerts its biological effects by binding to two high-affinity GPCRs: Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2).[7][8] While NMS and NMU both activate these receptors, their distribution and the signaling pathways they trigger are distinct. NMUR1 is expressed predominantly in peripheral tissues, whereas NMUR2 is found mainly in the central nervous system, particularly in the hypothalamus and brainstem.[7][8]

Studies have shown that NMS exhibits a significantly higher binding affinity for NMUR2 compared to NMU, suggesting that NMS may be the more physiologically relevant ligand for this receptor in the brain.[7][8]

Downstream Signaling Cascades

The activation of NMUR1 and NMUR2 by NMS initiates distinct intracellular signaling pathways due to their preferential coupling to different G-protein subtypes.[8]

-

NMUR1 Signaling: Primarily couples to Gαq/11 . Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.

-

NMUR2 Signaling: Preferentially couples to Gαi/o . Activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

These pathways modulate a wide range of cellular activities, including neuronal firing, gene expression, and hormone secretion.

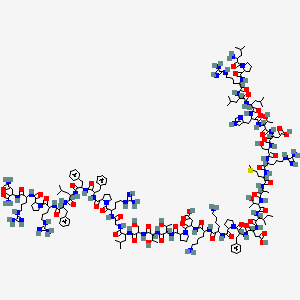

Caption: Neuromedin S Signaling Pathways via NMUR1 and NMUR2.

Part 3: Physiological Functions and Distribution in the Rat

Intracerebroventricular (ICV) administration of NMS in rats has elucidated its potent effects on the central nervous system.[2]

-

Circadian Rhythm Regulation: As NMS is predominantly expressed in the SCN, it plays a crucial role in modulating the body's internal clock. ICV injection of NMS induces phase shifts in the circadian rhythm of locomotor activity.[3]

-

Anorexigenic Effects: NMS is a powerful appetite suppressant. When administered centrally, it decreases food intake more potently and with a more sustained effect than NMU.[5] This action is mediated by the activation of proopiomelanocortin (POMC) neurons in the arcuate nucleus and corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus (PVN).[5]

-

Endocrine and Autonomic Regulation: NMS influences several other key physiological processes, including stimulating the release of luteinizing hormone, increasing milk secretion, and exerting an antidiuretic action.[2]

Quantitative Distribution of NMS Peptide in Rat Brain

While NMS mRNA is highly localized to the hypothalamus, the NMS peptide is found in other brain regions, suggesting transport via neuronal projections.[2] A radioimmunoassay (RIA) has been used to quantify the concentration of immunoreactive NMS (ir-NMS) in various brain tissues.[2]

| Brain Region | Concentration of ir-NMS (fmol/g wet weight) |

| Midbrain | 286.5 ± 26.6 |

| Pons–Medulla Oblongata | 208.8 ± 18.7 |

| Hypothalamus | 196.2 ± 15.2 |

| Data represents mean ± SEM | |

| Table adapted from data reported by Sakamoto et al. (2015).[2] |

Part 4: Key Experimental Methodologies

Protocol 1: Quantification of NMS by Radioimmunoassay (RIA)

Principle: This is a competitive binding assay where unlabeled NMS in a sample competes with a fixed quantity of radiolabeled NMS for binding to a limited number of anti-NMS antibodies. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of NMS in the sample. This method provides high sensitivity for peptide quantification in tissue extracts.[2]

Step-by-Step Methodology:

-

Tissue Extraction:

-

Harvest rat brain tissues and immediately freeze them in liquid nitrogen to prevent peptide degradation.

-

Boil the frozen tissue in 5-10 volumes of water for 10 minutes to inactivate endogenous proteases.

-

Cool the sample on ice and add concentrated acetic acid to a final concentration of 1 M. Homogenize the tissue thoroughly.

-

Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and lyophilize it. The resulting powder can be stored at -80°C until the assay.

-

-

Assay Procedure:

-

Reconstitute the lyophilized tissue extract in RIA buffer (e.g., 50 mM Na₂HPO₄, 80 mM NaCl, 25 mM EDTA, 0.5% Triton X-100, 0.5% BSA, 0.05% NaN₃, pH 7.4).

-

Prepare a standard curve using known concentrations of synthetic rat NMS.

-

In assay tubes, combine 100 µL of standard or unknown sample with 100 µL of diluted anti-NMS antiserum (e.g., at a final dilution of 1/295,000).

-

Incubate the mixture for 24 hours at 4°C to allow for competitive binding.

-

Add 100 µL of radiolabeled tracer (e.g., [¹²⁵I-Tyr²¹]-rat NMS, ~18,000 cpm) to each tube.

-

Incubate for an additional 24 hours at 4°C.

-

-

Separation and Counting:

-

Separate antibody-bound NMS from free NMS by precipitation. Add 100 µL of 1% γ-globulin followed by 500 µL of 16% polyethylene glycol (PEG).

-

Incubate for 15 minutes at 4°C and then centrifuge at 1,500 x g for 20 minutes.

-

Carefully aspirate the supernatant containing the free tracer.

-

Measure the radioactivity of the pellet (bound tracer) using a gamma counter.

-

-

Data Analysis:

-

Plot the standard curve (cpm vs. NMS concentration).

-

Determine the concentration of NMS in the unknown samples by interpolating their cpm values from the standard curve.

-

Caption: Experimental Workflow for Radioimmunoassay (RIA) of Neuromedin S.

Protocol 2: In Vivo Functional Analysis via Intracerebroventricular (ICV) Administration

Principle: To bypass the blood-brain barrier and directly assess the central effects of NMS, the peptide is administered into the cerebral ventricles of a live rat. This technique is fundamental for studying the neuropeptide's role in behaviors like feeding and circadian rhythm.

Step-by-Step Methodology:

-

Surgical Cannula Implantation:

-

Anesthetize a rat using an appropriate anesthetic (e.g., ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using bregma as a reference point, drill a small hole over the target lateral ventricle.

-

Slowly lower a sterile guide cannula to the predetermined coordinates.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to maintain patency and allow the animal to recover for at least one week.

-

-

Peptide Administration:

-

On the day of the experiment, gently restrain the conscious rat.

-

Remove the dummy cannula and insert an internal injection cannula that extends slightly beyond the guide cannula into the ventricle.

-

Connect the injection cannula to a microsyringe pump.

-

Infuse a small volume (e.g., 1-5 µL) of sterile, pyrogen-free saline (vehicle control) or NMS dissolved in saline over several minutes.

-

Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

-

Replace the dummy cannula and return the animal to its home cage.

-

-

Behavioral/Physiological Monitoring:

-

Immediately following the injection, begin monitoring the desired parameters.

-

For feeding studies, measure cumulative food intake at specific time points (e.g., 1, 2, 4, 12, 24 hours).[5]

-

For circadian studies, monitor locomotor activity using running wheels or infrared beam breaks.[3]

-

Ensure all experiments include a vehicle-injected control group to validate that observed effects are due to NMS and not the injection procedure itself.

-

Conclusion

Rat Neuromedin S is a pivotal neuropeptide with a unique molecular structure and a potent, centrally-mediated functional profile. Its 36-amino acid sequence, particularly the conserved C-terminus, allows for high-affinity binding to NMU receptors, triggering distinct G-protein signaling cascades. The concentration of NMS in key brain regions like the hypothalamus and brainstem underpins its critical roles in regulating circadian rhythms, energy balance, and other homeostatic processes. The methodologies described herein provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Neuromedin S system.

References

- Mori, K., Miyazato, M., & Kangawa, K. (2008). Neuromedin S: discovery and functions.

- Malendowicz, L. K., & Rucinski, M. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 12, 706728.

- Sakamoto, T., et al. (2015). Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem. Frontiers in Neuroscience, 9, 114.

- ResearchGate. (2008). Neuromedin S: Discovery and Functions.

- Malendowicz, L. K., & Rucinski, M. (2021).

- Ida, T., et al. (2005). Neuromedin S Is a Novel Anorexigenic Hormone. Endocrinology, 146(10), 4217–4223.

- Mori, K., et al. (2005). Identification of neuromedin S and its possible role in the mammalian circadian oscillator system. The EMBO Journal, 24(2), 325–335.

- GeneCards. (n.d.). NMS Gene (Neuromedin S).

Sources

- 1. Neuromedin S: discovery and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem [frontiersin.org]

- 3. Identification of neuromedin S and its possible role in the mammalian circadian oscillator system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. genecards.org [genecards.org]

- 7. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 8. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Neuromedin S as a Primary Endogenous Ligand for NMU Receptors in Rats

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuromedin S (NMS), a 36-amino acid neuropeptide, was first isolated from the rat brain and identified as a potent endogenous ligand for the two previously characterized Neuromedin U (NMU) receptors, NMUR1 and NMUR2.[1][2] Despite sharing receptors and a conserved C-terminal amino acid sequence with the well-established peptide NMU, NMS exhibits distinct expression patterns and often more potent central nervous system (CNS) effects in rats.[3][4] This technical guide provides an in-depth analysis of NMS in the context of rat physiology, focusing on its molecular characteristics, receptor interaction dynamics, key physiological roles, and the experimental methodologies essential for its study. We aim to equip researchers and drug development professionals with the foundational knowledge and practical protocols required to investigate this important neuropeptide system.

Introduction to the Neuromedin U/S System

The discovery of the Neuromedin U/S system began with the isolation of Neuromedin U (NMU) from the porcine spinal cord, named for its potent contractile effect on the rat uterus.[5][6] For years, NMU was studied for its diverse physiological roles, but its cognate receptors remained elusive. Later, two orphan G protein-coupled receptors (GPCRs), FM-3/GPR66 and FM-4/TGR-1, were identified as the type 1 (NMUR1) and type 2 (NMUR2) receptors for NMU.[1][7]

A significant advancement came with the identification of Neuromedin S (NMS) from rat brain extracts using reverse pharmacology techniques.[8] NMS was named for the highly specific and abundant expression of its mRNA in the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker.[1][8] In rats, NMS is a 36-amino acid peptide, while NMU is composed of 23 amino acids.[9] Crucially, both peptides share an identical C-terminal amidated seven-residue sequence (Phe-Arg-Pro-Arg-Asn-Arg-Ser-NH2), which is essential for their biological activity and receptor binding.[2][9] This shared structural motif establishes them as dual ligands for the same receptor system, yet their distinct anatomical distributions and differing potencies in the CNS suggest they play unique, non-redundant physiological roles.[8][9]

Molecular Profile and Distribution in Rats

Peptide Structure

Rat NMS is a 36-amino acid peptide. Its structural relationship with the 23-amino acid rat NMU is defined by the conserved C-terminal heptapeptide, which is critical for agonist activity.[9] This shared feature underscores their common evolutionary origin and mechanism of receptor activation.

The Neuromedin U Receptors: NMUR1 and NMUR2

NMS exerts its biological effects by binding to two high-affinity GPCRs:

-

NMUR1 (FM-3/GPR66): Primarily expressed in peripheral tissues, including the gastrointestinal tract, pancreas, testis, and spleen.[7][10][11] Its expression in the rat brain is generally low and widely distributed.[12]

-

NMUR2 (FM-4/TGR-1): Predominantly expressed in the central nervous system, with high concentrations in the hypothalamus (including the SCN, paraventricular nucleus (PVN), and arcuate nucleus (Arc)), thalamus, midbrain, and pons-medulla oblongata.[7][12][13] This receptor is believed to mediate the majority of the central effects of both NMS and NMU.[13]

Tissue Distribution of NMS and its Receptors

A key aspect distinguishing NMS from NMU is its highly localized expression profile in rats.

-

NMS mRNA Expression: The highest levels of NMS mRNA are found in the hypothalamus, specifically restricted to the suprachiasmatic nucleus (SCN).[8][12] Lower levels of expression are also detected in the spleen and testis.[8][14]

-

NMS Peptide Distribution: Interestingly, the distribution of the NMS peptide itself is broader than its mRNA suggests. While the hypothalamus contains a high concentration of the peptide, the highest levels are found in the midbrain and the pons-medulla oblongata.[9][12][14] This discrepancy strongly suggests that NMS-producing neurons originating in the SCN project extensively to these brainstem regions.[12][14]

-

Receptor Co-localization: The abundant expression of NMUR2 mRNA in the hypothalamus, midbrain, and pons-medulla oblongata overlaps significantly with the distribution of the NMS peptide, providing a clear anatomical basis for NMS signaling in these areas.[12][14]

Table 1: Regional Distribution of NMS Peptide and NMUR2 mRNA in the Rat Brain

| Brain Region | Immunoreactive NMS (fmol/g wet weight)[9][12] | NMUR2 mRNA (copies/ng total RNA)[12] |

|---|---|---|

| Hypothalamus | 196.2 ± 15.2 | 7.27 ± 0.81 |

| Midbrain | 286.5 ± 26.6 | 4.20 ± 0.16 |

| Pons-Medulla Oblongata | 208.8 ± 18.7 | 4.76 ± 0.40 |

| Thalamus-Striatum-Hippocampus | Low | 3.72 ± 1.11 |

Receptor Binding and Activation Dynamics

Comparative Binding and Potency

While NMS and NMU both bind to NMUR1 and NMUR2, studies in rats have revealed important functional differences, particularly within the CNS. Intracerebroventricular (ICV) administration of NMS produces more potent and persistent anorexigenic (appetite-suppressing) effects and more potent phase-shifting of circadian rhythms than equivalent doses of NMU.[3][4][8][15] This suggests that although they share receptors, NMS may function as the more dominant or potent ligand in key central pathways.[9] For the NMUR2 receptor, the binding affinity of NMS is significantly higher than that of NMU.[5]

Downstream Signaling Pathways

Both NMUR1 and NMUR2 are coupled to multiple G protein subtypes, primarily Gαq/11 and Gαi.[5][7][10] The activation of these pathways initiates a cascade of intracellular events crucial for the peptide's physiological effects.

-

Gαq/11 Pathway: Upon ligand binding, the receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][10] This calcium mobilization is a hallmark of NMUR activation.

-

Gαi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[7]

The activation of NMURs by NMS can also lead to the phosphorylation of the ERK/MAPK pathway.[5][10] The primary and most readily measurable signaling event for functional assays is the robust increase in intracellular Ca2+.[16]

Caption: NMS signaling via the canonical Gαq/11 pathway.

Key Physiological Roles of NMS in Rats

ICV administration of NMS in rats has elucidated several critical physiological functions, primarily mediated by the central nervous system.

Regulation of Circadian Rhythms

Given its specific expression in the SCN, NMS is a key regulator of the body's internal clock.[8] ICV administration of NMS in rats induces non-photic type phase shifts in the circadian rhythm of locomotor activity.[8] NMS-producing neurons are considered essential pacemakers that help synchronize the entire SCN network, thereby dictating behavioral circadian rhythms.[17][18] This function is critical for aligning physiological processes with the daily light-dark cycle.

Potent Suppression of Food Intake

NMS is a powerful anorexigenic hormone.[3] ICV injection of NMS in rats potently suppresses dark-phase food intake, an effect that is more robust and persistent than that of NMU.[3][15] This action is mediated through the activation of anorexigenic pathways in the hypothalamus. NMS increases the expression of pro-opiomelanocortin (POMC) mRNA in the arcuate nucleus (Arc) and corticotropin-releasing hormone (CRH) mRNA in the paraventricular nucleus (PVN).[3][19] Furthermore, endogenous NMS appears to be a downstream mediator of leptin's anorexic effects, as blocking NMS with a specific antibody attenuates leptin-induced feeding suppression.[9][15]

Other Central Functions

In addition to its roles in circadian rhythms and feeding, central administration of NMS in rats has been shown to:

-

Modulate stress responses .[9]

-

Influence reproductive functions by elevating plasma levels of luteinizing hormone.[9]

-

Exert an antidiuretic action , reducing urine volume.[9]

Experimental Protocols for Studying NMS-NMUR Interaction

Investigating the NMS-NMUR system requires robust and validated experimental protocols. The following methodologies are fundamental for characterizing ligand-receptor interactions and downstream functional consequences.

Protocol: Competitive Radioligand Binding Assay

Causality: This assay quantifies the binding affinity of unlabeled NMS (the competitor) for NMURs by measuring its ability to displace a radiolabeled ligand. It is the gold standard for determining binding constants (Ki) and comparing the relative affinities of different ligands (e.g., NMS vs. NMU).

Methodology:

-

Membrane Preparation: Homogenize rat tissues known to express NMURs (e.g., hypothalamus for NMUR2) or cultured cells overexpressing the receptor of interest in a cold buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous substances.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NMU or a custom synthesized [¹²⁵I]-NMS), and increasing concentrations of unlabeled NMS.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of NMS. Use non-linear regression analysis (e.g., one-site fit Ki model) to calculate the IC50 (concentration of NMS that inhibits 50% of specific binding) and subsequently the Ki value.

Protocol: Functional Assay - Intracellular Calcium Mobilization

Causality: Since NMUR activation robustly triggers Ca2+ release via the Gαq/11 pathway, measuring this transient increase in intracellular calcium provides a direct functional readout of receptor activation. This assay is ideal for determining agonist potency (EC50) and efficacy.

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the rat NMUR of interest (e.g., HEK293-rNMUR2) onto black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. Incubate for 30-60 minutes at 37°C to allow for dye de-esterification.

-

Baseline Reading: Wash the cells to remove excess dye. Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.

-

Compound Addition: Use the instrument's integrated fluidics to add varying concentrations of NMS to the wells while simultaneously recording fluorescence.

-

Signal Detection: Continue recording fluorescence for 1-3 minutes to capture the transient peak in calcium-dependent fluorescence.

-

Data Analysis: Calculate the change in fluorescence (peak minus baseline). Plot the response against the log concentration of NMS and fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of NMS that elicits 50% of the maximal response.

Conclusion and Future Directions

Neuromedin S has emerged as a critical neuropeptide in rat physiology, acting as a high-potency endogenous ligand for NMUR1 and NMUR2. Its unique expression pattern in the SCN and potent central effects on circadian rhythm and energy balance distinguish it from its sister peptide, NMU. The data strongly support NMS as a key regulator of core homeostatic processes within the rat brain.

For drug development professionals, the NMS/NMUR2 system presents a promising target for therapeutic intervention in metabolic disorders, obesity, and circadian rhythm disruptions. The development of selective NMUR2 agonists that mimic the potent effects of NMS could offer new avenues for treatment. Future research should focus on further dissecting the specific neural circuits activated by NMS in the brainstem, developing selective pharmacological tools to differentiate NMUR1 vs. NMUR2 signaling, and translating these foundational findings from rat models to higher organisms.

References

-

Mori, M., Mori, K., Ida, T., Sato, T., Kojima, M., Miyazato, M., & Kangawa, K. (2012). Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem. Frontiers in Endocrinology, 3, 152. [Link]

-

Mori, K., Miyazato, M., Ida, T., et al. (2005). Identification of neuromedin S and its possible role in the mammalian circadian oscillator system. The EMBO Journal, 24(2), 325–335. [Link]

-

Mori, K., Miyazato, M., & Kangawa, K. (2008). Neuromedin S: discovery and functions. Results and Problems in Cell Differentiation, 46, 201–212. [Link]

-

Mori, M., Mori, K., Ida, T., et al. (2012). Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem. PubMed, 3(152). [Link]

-

Ida, T., Mori, K., Miyazato, M., et al. (2005). Neuromedin S is a novel anorexigenic hormone. Endocrinology, 146(10), 4217–4223. [Link]

-

Mori, M., Mori, K., Ida, T., et al. (2012). Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem. PubMed Central. [Link]

-

Mori, M., et al. (2012). Different Distribution of Neuromedin S and Its mRNA. Amanote Research. [Link]

-

Mori, K., Miyazato, M., & Kangawa, K. (2008). Neuromedin S: Discovery and Functions. ResearchGate. [Link]

-

Nakahara, K., et al. (2014). Comparison of physiological functions between neuromedin U-related peptide and neuromedin S-related peptide in the rat central nervous system. ResearchGate. [Link]

-

He, L., et al. (2019). Neuromedin U: potential roles in immunity and inflammation. PubMed Central. [Link]

-

Lee, I. T., et al. (2015). Neuromedin s-producing neurons act as essential pacemakers in the suprachiasmatic nucleus to couple clock neurons and dictate circadian rhythms. PubMed. [Link]

-

(n.d.). Neuromedin. Obesity and Diabetes. [Link]

-

Nakahara, K., et al. (2010). Comparison of feeding suppression by the anorexigenic hormones neuromedin U and neuromedin S in rats. Journal of Endocrinology, 207(2), 185–193. [Link]

-

Malendowicz, L. K., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology. [Link]

-

Malendowicz, L. K., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. PubMed Central. [Link]

-

Cardoso, V., et al. (2017). Neuronal regulation of type 2 innate lymphoid cells via neuromedin U. PubMed Central. [Link]

-

Lee, I. T., et al. (2015). Neuromedin S-Producing Neurons Act as Essential Pacemakers in the Suprachiasmatic Nucleus to Couple Clock Neurons and Dictate Circadian Rhythms. Scilit. [Link]

-

E-ac, J., et al. (2024). Suprachiasmatic Neuromedin-S Neurons Regulate Arousal. bioRxiv. [Link]

-

Thompson, E. L., et al. (2004). Hypothalamic Actions of Neuromedin U. Endocrinology, 145(7), 3307–3315. [Link]

-

(n.d.). Regulation of NmU expression and signaling pathways influenced by NmU. ResearchGate. [Link]

-

Lee, I. T., et al. (2015). Neuromedin S-Producing Neurons Act as Essential Pacemakers in the Suprachiasmatic Nucleus to Couple Clock Neurons and Dictate Circadian Rhythms. PubMed Central. [Link]

-

Eac, J., et al. (2024). Suprachiasmatic Neuromedin-S Neurons Regulate Arousal. PubMed Central. [Link]

-

(n.d.). Neuromedin-U receptors bind neuromedins U, S. Reactome Pathway Database. [Link]

-

Ritter, S. (2009). Neuromedin S and U. PubMed Central. [Link]

-

Mori, M., et al. (2012). Characterization of antisera for rat neuromedin S (NMS). ResearchGate. [Link]

Sources

- 1. Neuromedin S: discovery and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuromedin s is a novel anorexigenic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of neuromedin S and its possible role in the mammalian circadian oscillator system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem [frontiersin.org]

- 10. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuromedin S and U - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different distribution of neuromedin S and its mRNA in the rat brain: NMS peptide is present not only in the hypothalamus as the mRNA, but also in the brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. Neuronal regulation of type 2 innate lymphoid cells via neuromedin U - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuromedin s-producing neurons act as essential pacemakers in the suprachiasmatic nucleus to couple clock neurons and dictate circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuromedin S-Producing Neurons Act as Essential Pacemakers in the Suprachiasmatic Nucleus to Couple Clock Neurons and Dictate Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuromedin [diabetesobesity.org.uk]

- 20. Suprachiasmatic Neuromedin-S Neurons Regulate Arousal | bioRxiv [biorxiv.org]

- 21. Suprachiasmatic Neuromedin-S Neurons Regulate Arousal - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anorexigenic Effects of Neuromedin S in Rat Feeding Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anorexigenic properties of Neuromedin S (NMS) as observed in rat feeding studies. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to investigate NMS and related compounds as potential therapeutics for obesity and other metabolic disorders. This document delves into the molecular mechanisms of NMS, detailed experimental protocols, and the interpretation of feeding behavior data.

Introduction: Neuromedin S as a Potent Regulator of Energy Homeostasis

Neuromedin S (NMS) is a 36-amino acid neuropeptide that has emerged as a significant player in the central regulation of energy balance.[1] First identified in the rat brain, NMS is an endogenous ligand for two G protein-coupled receptors: Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2).[1][2] While both receptors are activated by NMS and the structurally related peptide Neuromedin U (NMU), it is the centrally expressed NMUR2 that is primarily implicated in the appetite-suppressing effects of NMS.[3][4]

Intracerebroventricular (ICV) administration of NMS in rats has been shown to potently and persistently decrease food intake, highlighting its potential as an anorexigenic agent.[2][5] The anorexic effect of NMS is more potent and longer-lasting than that of NMU at similar doses.[2] This guide will explore the underlying mechanisms of this effect and provide a framework for its investigation in a laboratory setting.

Molecular Mechanism of Neuromedin S-Induced Anorexia

The anorexigenic effects of NMS are primarily mediated through its action on the hypothalamus, a critical brain region for the regulation of food intake and energy expenditure. Specifically, NMS engages with NMUR2 located on neurons within the arcuate nucleus (Arc) and the paraventricular nucleus (PVN) of the hypothalamus.[2][6]

Activation of NMUR2 by NMS initiates a cascade of intracellular signaling events. NMUR2 is known to couple to both Gq and Gi/o G-proteins.[7][8] This dual signaling capability allows for a complex and nuanced regulation of neuronal activity. The Gq pathway activation leads to an increase in intracellular calcium levels, while Gi/o pathway activation results in a decrease in cyclic AMP (cAMP) levels.[7]

This signaling cascade ultimately leads to the increased expression of two key anorexigenic neuropeptides:

-

Pro-opiomelanocortin (POMC): NMS administration increases the expression of POMC mRNA in the arcuate nucleus.[2] POMC is the precursor to α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors to suppress appetite.

-

Corticotropin-releasing hormone (CRH): NMS also upregulates the expression of CRH mRNA in the paraventricular nucleus.[2] CRH is a well-established anorexigenic peptide that also plays a role in the stress response.

The combined action of these downstream effectors results in a powerful and sustained suppression of food intake. The anorexic effect of NMS can be attenuated by the co-administration of antagonists for α-MSH and CRH, further solidifying the crucial role of these pathways.[2]

Figure 1: Simplified signaling pathway of Neuromedin S in hypothalamic neurons leading to anorexia.

Experimental Design for Rat Feeding Studies

A well-designed feeding study is crucial for accurately assessing the anorexigenic effects of NMS. The following provides a detailed framework for such an investigation.

Animal Model and Housing

-

Species and Strain: Adult male Wistar or Sprague-Dawley rats are commonly used for feeding studies due to their stable food intake patterns.

-

Housing: Rats should be individually housed in cages that allow for the precise measurement of food and water intake. Automated systems can provide continuous monitoring of feeding behavior.[9] The environment should be temperature- and humidity-controlled with a standard 12:12 hour light-dark cycle.

-

Acclimatization: Animals should be allowed to acclimate to the housing conditions and handling procedures for at least one week prior to the start of the experiment to minimize stress-induced alterations in feeding behavior.

Surgical Procedure: Intracerebroventricular (ICV) Cannulation

For central administration of NMS, a guide cannula is surgically implanted into the lateral ventricle of the rat brain.

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A small hole is drilled in the skull at the appropriate coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: -0.8 to -1.0 mm anteroposterior, ±1.5 mm mediolateral, and -3.5 to -4.0 mm dorsoventral.

-

Cannula Implantation: A guide cannula is lowered to the desired depth and secured to the skull with dental cement. A dummy cannula is inserted into the guide cannula to maintain patency.

-

Post-operative Care: The animal is administered analgesics and allowed to recover for at least one week before the start of the experiment.

Neuromedin S Preparation and Administration

-

Peptide: Rat Neuromedin S peptide can be commercially synthesized.

-

Vehicle: NMS is typically dissolved in sterile, pyrogen-free 0.9% saline.

-

Concentration and Dose: Dose-response studies are essential to determine the optimal anorexigenic dose. Doses ranging from 0.1 to 10 nmol are commonly used for ICV administration in rats.[1][4][10]

-

Administration: At the time of the experiment, the dummy cannula is removed, and an injector connected to a Hamilton syringe is inserted into the guide cannula. The NMS solution is infused slowly over a period of 1-2 minutes to avoid adverse reactions.

Figure 2: General experimental workflow for a rat feeding study investigating Neuromedin S.

Data Collection and Analysis

Measurement of Food Intake

-

Cumulative Food Intake: Food consumption is measured at several time points following NMS administration (e.g., 1, 2, 4, 12, and 24 hours). This can be done manually by weighing the food hopper or through automated systems.

-

Meal Pattern Analysis: Automated feeding monitors can provide detailed information on the microstructure of feeding behavior.[9] Key parameters to analyze include:

-

Meal Size: The amount of food consumed in a single eating bout.

-

Meal Frequency: The number of meals initiated over a specific period.

-

Meal Duration: The length of a single eating bout.

-

Inter-Meal Interval (IMI): The time between the end of one meal and the beginning of the next.

-

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison across different treatment groups.

Table 1: Dose-Response Effect of Intracerebroventricular NMS on Cumulative Food Intake in Rats

| NMS Dose (nmol) | 1-hour Food Intake (g) | 4-hour Food Intake (g) | 12-hour Food Intake (g) | 24-hour Food Intake (g) |

| Vehicle (Saline) | 3.5 ± 0.4 | 8.2 ± 0.7 | 15.1 ± 1.2 | 25.3 ± 1.8 |

| 0.1 | 2.8 ± 0.3 | 6.9 ± 0.6 | 13.5 ± 1.1 | 24.1 ± 1.7 |

| 0.3 | 2.1 ± 0.2 | 5.4 ± 0.5 | 11.2 ± 0.9 | 21.5 ± 1.5* |

| 1.0 | 1.2 ± 0.1 | 3.8 ± 0.4 | 8.5 ± 0.7*** | 17.8 ± 1.3 |

| 3.0 | 0.5 ± 0.1 | 2.1 ± 0.3 | 5.9 ± 0.5 | 13.2 ± 1.1 |

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. (Note: These are representative data based on published findings and should be replaced with actual experimental results).

Table 2: Effect of Neuromedin S (1.0 nmol, ICV) on Meal Pattern Parameters in Rats

| Parameter | Vehicle (Saline) | Neuromedin S (1.0 nmol) | % Change |

| Meal Size (g) | 1.8 ± 0.2 | 1.1 ± 0.1** | -38.9% |

| Meal Frequency (per 12h) | 8.2 ± 0.7 | 5.9 ± 0.5 | -28.0% |

| Meal Duration (min) | 10.5 ± 1.1 | 8.2 ± 0.9 | -21.9% |

| Inter-Meal Interval (min) | 85.3 ± 9.2 | 115.6 ± 12.5 | +35.5% |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control. (Note: These are representative data based on published findings and should be replaced with actual experimental results).

Interpretation of Results and Future Directions

The data from these studies will provide a comprehensive understanding of the anorexigenic effects of NMS. A significant reduction in cumulative food intake in a dose-dependent manner would confirm its anorexic properties. Analysis of the meal patterns can provide further insights into the behavioral mechanisms. For example, a reduction in meal size suggests that NMS enhances satiation (the feeling of fullness that develops during a meal), while an increase in the inter-meal interval suggests an effect on satiety (the feeling of fullness that inhibits the start of the next meal).

The potent anorexigenic effects of NMS, mediated through the central NMUR2, make it an attractive target for the development of anti-obesity therapeutics. Future research should focus on the development of small molecule agonists for NMUR2 with favorable pharmacokinetic properties for systemic administration. Furthermore, investigating the long-term effects of NMS administration on body weight and metabolic parameters will be crucial for evaluating its therapeutic potential.

Conclusion

Neuromedin S is a potent anorexigenic neuropeptide that acts centrally to suppress food intake in rats. Its mechanism of action involves the activation of NMUR2 in the hypothalamus, leading to the upregulation of POMC and CRH expression. The detailed experimental protocols and data analysis frameworks provided in this guide offer a robust foundation for researchers to investigate the therapeutic potential of NMS and related compounds in the fight against obesity and metabolic disorders. The continued exploration of the NMS signaling pathway promises to unveil new avenues for the development of novel and effective treatments.

References

-

Peier, A. M., et al. (2009). Appetite-modifying actions of pro-neuromedin U-derived peptides. American Journal of Physiology-Endocrinology and Metabolism, 296(6), E1367-E1375. [Link]

-

Grisel, J. E., et al. (2018). Small‐Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models. Pharmacology Research & Perspectives, 6(5), e00425. [Link]

-

Ida, T., et al. (2005). Neuromedin S is a novel anorexigenic hormone. Endocrinology, 146(10), 4217-4223. [Link]

-

Nakahara, K., et al. (2010). Comparison of feeding suppression by the anorexigenic hormones neuromedin U and neuromedin S in rats. Journal of Endocrinology, 207(2), 175-182. [Link]

-

Sakamoto, T., et al. (2007). Neuromedin S exerts an antidiuretic action in rats. Biochemical and Biophysical Research Communications, 361(2), 457-461. [Link]

-

Mori, K., et al. (2008). Neuromedin S: discovery and functions. Results and Problems in Cell Differentiation, 46, 201-212. [Link]

-

Malendowicz, L. K., et al. (2012). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 3, 111. [Link]

-

Sclafani, A., & Zukerman, S. (2012). A new apparatus to analyze meal-related ingestive behaviors in rats fed a complex multi-food diet. Physiology & Behavior, 106(4), 517-525. [Link]

-

Rucinski, M., et al. (2007). Neuromedins U and S involvement in the regulation of the hypothalamo–pituitary–adrenal axis. Journal of Physiology and Pharmacology, 58(Suppl 5), 125-135. [Link]

-

Aizawa, S., et al. (2021). Neuromedin U, a Key Molecule in Metabolic Disorders. International Journal of Molecular Sciences, 22(8), 4225. [Link]

Sources

- 1. Meal pattern analysis in neural-specific proopiomelanocortin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuromedin U-deficient rats do not lose body weight or food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of neuromedin S and its possible role in the mammalian circadian oscillator system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic intracerebroventricular administration of orexin-A to rats increases food intake in daytime, but has no effect on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analyses of meal patterns across dietary shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A New Apparatus to Analyze Meal-Related Ingestive Behaviors in Rats Fed a Complex Multi-Food Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuromedin S exerts an antidiuretic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuromedin S: A Technical Guide to its Physiological Functions in Wistar Rats

This in-depth technical guide provides a comprehensive overview of the physiological functions of Neuromedin S (NMS) in the Wistar rat, a key model organism in biomedical research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted role of this neuropeptide in regulating critical biological processes. We will delve into the core biology of NMS, its mechanism of action, and its significant influence on circadian rhythms, energy homeostasis, and reproductive functions. The experimental methodologies detailed herein are presented with the causality of their design, ensuring a robust and reproducible framework for investigation.

Introduction to Neuromedin S: The Suprachiasmatic Neuropeptide

Neuromedin S (NMS) is a 36-amino acid neuropeptide that was first identified in the rat brain.[1] Its name is derived from its specific and high expression in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals.[1][2] NMS is structurally related to Neuromedin U (NMU), sharing a conserved C-terminal core structure which is essential for receptor binding.[3] Both NMS and NMU act as endogenous ligands for two G protein-coupled receptors (GPCRs): NMU receptor 1 (NMUR1) and NMU receptor 2 (NMUR2).[1][4] While NMUR1 is predominantly expressed in peripheral tissues, NMUR2 is mainly found in the central nervous system, including the hypothalamus, suggesting it is the primary mediator of the central effects of NMS.[5][6] Notably, NMS exhibits a significantly higher binding affinity for NMUR2 compared to NMU.[5]

The Central Role of Neuromedin S in Circadian Rhythms

The localization of NMS within the SCN strongly points to its involvement in the regulation of circadian rhythms.[2] Research in Wistar rats has demonstrated that NMS is a potent modulator of the body's internal clock.

Experimental Evidence: Phase-Shifting Effects of NMS

Intracerebroventricular (ICV) administration of NMS in Wistar rats has been shown to induce non-photic type phase shifts in the circadian rhythm of locomotor activity.[2] This means that NMS can reset the internal clock in a manner similar to environmental cues other than light. When administered during the subjective day (the animal's inactive period), NMS causes a phase advance, while administration during the late subjective night results in a phase delay.[7] This effect is dose-dependent and highlights the role of NMS in the SCN's ability to integrate and respond to internal signals to modulate circadian timing.[7] Furthermore, ICV injection of NMS activates neurons within the SCN, as evidenced by increased c-Fos expression, a marker of neuronal activation.[2]

Experimental Protocol: Assessing Circadian Rhythm Phase Shifts

A fundamental technique to study the central effects of neuropeptides is the direct administration into the brain's ventricular system.

Causality of Experimental Choices: Direct ICV injection bypasses the blood-brain barrier, ensuring that the administered peptide reaches its central targets in a controlled manner. The use of a stereotaxic frame allows for precise and reproducible placement of the cannula into the lateral ventricle, minimizing off-target effects and variability between animals.

Step-by-Step Methodology:

-

Anesthesia and Stereotaxic Mounting: Anesthetize the Wistar rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Secure the rat in a stereotaxic apparatus, ensuring the head is level.[8]

-

Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).[9]

-

Cannula Implantation: Slowly lower a guide cannula to the desired depth (e.g., approximately 3.5 mm ventral from the skull surface).[10]

-

Fixation and Closure: Secure the cannula to the skull using dental cement and anchor screws. Suture the incision around the implant.

-

Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before experimentation.

To assess the effects of NMS on circadian rhythms, continuous monitoring of locomotor activity is essential.

Causality of Experimental Choices: Locomotor activity is a robust and easily quantifiable output of the circadian clock in rodents.[11] By housing the animals in cages equipped with running wheels under constant darkness (DD), the endogenous, free-running rhythm can be observed without the influence of external light cues.

Step-by-Step Methodology:

-

Housing Conditions: Individually house the cannulated rats in cages equipped with running wheels. Maintain the animals in a light-dark cycle (e.g., 12:12) for a baseline period of at least two weeks to entrain their rhythms.

-

Constant Darkness (DD): Transfer the animals to constant darkness to allow their activity to "free-run" based on their endogenous clock.

-

NMS Administration: At a specific circadian time (CT), gently restrain the rat and inject NMS (e.g., 1 nmol dissolved in sterile saline) or vehicle through the implanted cannula at a slow infusion rate (e.g., 1 µL/min).[2][7]

-

Data Analysis: Record the running-wheel activity continuously using a data acquisition system.[12] Analyze the data to determine the phase shift, which is the difference in the onset of activity before and after the NMS injection.[13]

Visualization of Experimental Workflow

Caption: Experimental workflow for assessing NMS-induced phase shifts.

Neuromedin S and the Regulation of Feeding Behavior

NMS has emerged as a potent anorexigenic (appetite-suppressing) neuropeptide, playing a significant role in the central regulation of energy balance.

Experimental Evidence: Anorexigenic Effects of NMS

Central administration of NMS to Wistar rats has been shown to significantly decrease food intake, particularly during the dark period when rats are most active and consume the majority of their food.[4] This effect is more potent and sustained compared to that of NMU at the same dose.[4] The anorexigenic action of NMS is believed to be mediated through the activation of downstream signaling pathways involving pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (Arc) and corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus.[4]

Experimental Protocol: Measuring Food Intake

The protocol for ICV cannula implantation is the same as described in section 2.2.1.

Accurate measurement of food consumption is critical to quantify the anorexigenic effects of NMS.

Causality of Experimental Choices: Measuring food intake at regular intervals after NMS administration allows for the characterization of the onset, magnitude, and duration of the anorexigenic effect. The use of specialized metabolic cages can improve accuracy by minimizing food spillage.

Step-by-Step Methodology:

-

Acclimation: Individually house the cannulated rats and allow them to acclimate to the experimental cages and powdered chow for several days.

-

Fasting (Optional): To enhance the feeding response, rats can be fasted for a short period (e.g., 12-24 hours) before the experiment.[14]

-

NMS Administration: At the beginning of the dark cycle, inject NMS (e.g., 0.1, 0.3, 1.0 nmol) or vehicle ICV.[4]

-

Data Collection: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 12, and 24 hours) post-injection by weighing the remaining food.[15]

-

Data Analysis: Calculate the cumulative food intake for each treatment group and compare it to the vehicle-treated control group.

Quantitative Data Summary

| NMS Dose (nmol, ICV) | 12-hour Food Intake (g) | 24-hour Food Intake (g) |

| Vehicle | 15.2 ± 1.1 | 25.8 ± 1.5 |

| 0.1 | 12.5 ± 0.9 | 23.1 ± 1.3 |

| 0.3 | 9.8 ± 0.7** | 20.5 ± 1.1 |

| 1.0 | 6.5 ± 0.5*** | 17.2 ± 0.9** |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are representative values from published studies.[4] |

Visualization of NMS Signaling in Feeding Regulation

Caption: Proposed signaling pathway for NMS-induced anorexia.

The Influence of Neuromedin S on Reproductive Function

NMS also plays a modulatory role in the reproductive axis, primarily through its actions on the release of key reproductive hormones.

Experimental Evidence: Modulation of Luteinizing Hormone (LH) Secretion

Studies in female Wistar rats have shown that central administration of NMS can modulate the secretion of Luteinizing Hormone (LH), a critical hormone for ovulation and gonadal function.[16] The effect of NMS on LH release is dependent on the endocrine status of the animal. For instance, NMS can elicit LH secretory bursts in pubertal and adult female rats, particularly during the estrus phase of the estrous cycle.[16] Conversely, in ovariectomized rats with chronically elevated LH levels, NMS administration can lead to a significant decrease in LH concentrations.[16] These findings suggest that NMS is an important integrator of circadian and metabolic signals with the reproductive system.

Experimental Protocol: Assessing LH Secretion

The protocol for ICV cannula implantation is the same as described in section 2.2.1. The stage of the estrous cycle in female rats should be determined via vaginal smear cytology prior to experimentation.

To measure changes in plasma LH levels, serial blood sampling is required.

Causality of Experimental Choices: An indwelling catheter in the jugular vein allows for repeated, stress-free blood sampling from the same animal, which is crucial for observing the dynamic changes in hormone levels over time. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying hormone concentrations in plasma.[17][18]

Step-by-Step Methodology:

-

Catheter Implantation: Two to three days prior to the experiment, implant a catheter into the jugular vein of the cannulated rat under anesthesia.

-

Baseline Sampling: On the day of the experiment, collect one or two baseline blood samples before NMS administration.

-

NMS Administration: Administer NMS (e.g., 0.5 nmol) or vehicle ICV.[16]

-

Post-injection Sampling: Collect blood samples at multiple time points (e.g., 15, 30, 60, and 120 minutes) after the injection.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until the assay.

-

Luteinizing Hormone (LH) ELISA: Quantify the plasma LH concentrations using a commercially available rat LH ELISA kit, following the manufacturer's instructions.[17][19][20]

Quantitative Data Summary

| Animal Model | Treatment | Peak Plasma LH (ng/mL) |

| Diestrous Female | Vehicle | 1.2 ± 0.2 |

| Diestrous Female | NMS (0.5 nmol) | 2.5 ± 0.4 |

| Ovariectomized Female | Vehicle | 8.5 ± 0.9 |

| Ovariectomized Female | NMS (0.5 nmol) | 4.2 ± 0.6** |

| p < 0.05, **p < 0.01 vs. respective Vehicle. Data are representative values from published studies.[16] |

Conclusion

Neuromedin S is a pivotal neuropeptide in the Wistar rat, exerting significant physiological control over circadian rhythms, feeding behavior, and reproductive functions. Its actions, primarily mediated through the NMUR2 receptor in the central nervous system, highlight the intricate interplay between the body's internal clock, energy homeostasis, and the endocrine system. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the multifaceted roles of NMS and explore its potential as a therapeutic target for a range of physiological disorders.

References

-

Rodent intracerebroventricular AAV injections. (2023). protocols.io. [Link]

-

Mori, K., Miyazato, M., Ida, T., Murakami, N., Serino, R., Ueta, Y., Kojima, M., & Kangawa, K. (2005). Identification of neuromedin S and its possible role in the mammalian circadian oscillator system. The EMBO journal, 24(2), 325–335. [Link]

-

Mori, K., Miyazato, M., & Kangawa, K. (2008). Neuromedin S: Discovery and Functions. Results and problems in cell differentiation, 46, 201–212. [Link]

-

An optimized intracerebroventricular injection of CD4+ T cells into mice. (2021). STAR Protocols, 2(4), 100941. [Link]

-

Ida, T., Mori, K., Miyazato, M., Kojima, M., & Kangawa, K. (2005). Neuromedin S is a novel anorexigenic hormone. Endocrinology, 146(10), 4217–4223. [Link]

-

Nakahara, K., Mori, K., Miyazato, M., & Kangawa, K. (2004). Intracerebroventricular administration of neuromedin S induces non-photic phase shifts of circadian rhythm in rats. Peptides, 25(11), 1969-1972. [Link]

-

Sakamoto, T., Mori, K., Nakahara, K., Miyazato, M., Kangawa, K., Sameshima, H., & Murakami, N. (2007). Neuromedin S exerts an antidiuretic action in rats. Biochemical and biophysical research communications, 361(2), 457–461. [Link]

-

Rucinski, M., Ziolkowska, A., & Malendowicz, L. K. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. International journal of molecular sciences, 22(14), 7393. [Link]

-

Brenna, A., Ripperger, J. A., & Albrecht, U. (2025). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). Bio-protocol, 15(4), e5187. [Link]

-

Vigo, E., Roa, J., Pineda, R., Castellano, J. M., Ruiz-Pino, F., Navarro, V. M., ... & Tena-Sempere, M. (2007). Neuromedin S as novel putative regulator of luteinizing hormone secretion. Endocrinology, 148(2), 813–822. [Link]

-

Mori, K., Miyazato, M., & Kangawa, K. (2008). Neuromedin S: discovery and functions. Results and problems in cell differentiation, 46, 201–212. [Link]

-

Lee, T. M., Lee, J. S., Kim, H. J., & Kim, Y. J. (2019). Neuromedin S-Producing Neurons Act as Essential Pacemakers in the Suprachiasmatic Nucleus to Couple Clock Neurons and Dictate Circadian Rhythms. Neuron, 102(6), 1219–1233.e6. [Link]

-

Tóth, G., Faredin, I., & László, F. A. (1990). Specific radioimmunoassay of oxytocin in rat plasma. Acta endocrinologica, 122(1), 38–44. [Link]

-

Hori, M., Ida, T., Miyazato, M., Kangawa, K., & Murakami, N. (2006). Centrally administered neuromedin S inhibits feeding behavior and gastroduodenal motility in mice. Peptides, 27(11), 2825–2831. [Link]

-

Poole, E. I., Sergeeva, O. A., & Haas, H. L. (2015). Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats. Journal of neuroscience methods, 256, 113–118. [Link]

-

Food and Water Restriction in Mice and Rats. (n.d.). University of Washington. [Link]

-

VASOPRESSIN RIA [125I]. (n.d.). DIAsource ImmunoAssays. [Link]

-

Vigo, E., Roa, J., Pineda, R., Castellano, J. M., Ruiz-Pino, F., Navarro, V. M., ... & Tena-Sempere, M. (2007). Neuromedin S as novel putative regulator of luteinizing hormone secretion. Endocrinology, 148(2), 813–822. [Link]

-

Brenna, A., Ripperger, J. A., & Albrecht, U. (2025). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). Bio-protocol, 15(4), e5187. [Link]

-

Measuring Food and Water Intake in Rats and Mice. (n.d.). Research Diets, Inc. [Link]

-

Jones, M. W., & Jones, A. W. (2024). Suprachiasmatic Neuromedin-S Neurons Regulate Arousal. bioRxiv, 2024.02.22.581628. [Link]

-

Elabscience® Rat LH(Luteinizing Hormone) ELISA Kit. (n.d.). Elabscience. [Link]

-

Hassan, S. A., & Zaki, A. N. (2015). monitoring and evaluation of circadian locomotor activities in rodents. Bibliomed, 9(1), 1-8. [Link]

-

Neuromedin U decreases food intake and raises energy expenditure in mice, not in rats. (2022). EurekAlert!. [Link]

-

Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist. (2022). ACS Omega, 7(22), 18363–18371. [Link]

-

Poole, E. I., Sergeeva, O. A., & Haas, H. L. (2015). Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats. Journal of neuroscience methods, 256, 113–118. [Link]

-

Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats. (2008). Journal of Neuroscience Methods, 167(2), 224-230. [Link]

-

Devan, B. D., Hong, N. S., Ko, C. H., Leblanc, L., Lebovic, S. S., Lo, Q., Ralph, M. R., & McDonald, R. J. (2001). Circadian phase-shifted rats show normal acquisition but impaired long-term retention of place information in the water task. Neurobiology of learning and memory, 75(1), 51–62. [Link]

-

Vasopressin RIA ED11051 100. (n.d.). IBL-International. [Link]

-

Enzyme-linked immunosorbent assay for rat and human luteinizing hormone. (1989). Journal of immunological methods, 125(1-2), 275–282. [Link]

-

Brenna, A., Ripperger, J. A., & Albrecht, U. (2025). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). Bio-protocol, 15(4), e5187. [Link]

-

Analysis of activity and motor coordination in rats undergoing stereotactic surgery and implantation of a cannula into the dorsal hippocampus. (2017). Neurología (English Edition), 32(6), 353-360. [Link]

-

Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report. (2022). Animals, 12(23), 3373. [Link]

-

Recording and Analysis of Circadian Rhythms in Running-wheel Activity in Rodents. (2012). Journal of visualized experiments : JoVE, (61), 3628. [Link]

-

Gannon, R. L., & Rea, M. A. (2001). Neurotensin phase-shifts the firing rate rhythm of neurons in the rat suprachiasmatic nuclei in vitro. Brain research, 922(1), 140–147. [Link]

-

Food and Fluid Regulation and Restriction (IACUC). (n.d.). Boston University. [Link]

-

Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice. (2024). ACS Medicinal Chemistry Letters, 15(2), 226–232. [Link]

-

Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. (2024). Microbe Notes. [Link]

-

The main steps of a stereotaxic surgery for cannula implantation. (n.d.). ResearchGate. [Link]

-

NMUR1 protein expression summary. (n.d.). The Human Protein Atlas. [Link]

-

Klose, C. S. N., Mahlakõiv, T., Moeller, J. B., Rankin, L. C., Flamar, A. L., Kabata, H., ... & Artis, D. (2017). Neuronal regulation of type 2 innate lymphoid cells via neuromedin U. Nature, 549(7671), 282–286. [Link]

-

Wallrapp, A., Riesenfeld, S. J., Burkett, P. R., Abdul-Careem, M. F., Nyman, J., Dionne, D., ... & von Andrian, U. H. (2017). The neuropeptide Neuromedin U stimulates innate lymphoid cells and type 2 inflammation. Nature, 549(7671), 276–281. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Neuromedin s is a novel anorexigenic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuropeptide Neuromedin U stimulates innate lymphoid cells and type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of neuromedin S and its possible role in the mammalian circadian oscillator system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rodent intracerebroventricular AAV injections [protocols.io]

- 10. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Food and Water Restriction in Mice and Rats – Office of Animal Welfare [sites.uw.edu]

- 15. 67.20.83.195 [67.20.83.195]

- 16. academic.oup.com [academic.oup.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. file.elabscience.com [file.elabscience.com]

- 20. resources.novusbio.com [resources.novusbio.com]

Methodological & Application

Application Note: A Validated Protocol for Intracerebroventricular (ICV) Administration of Neuromedin S in Rats

Abstract and Introduction

Neuromedin S (NMS) is a 36-amino acid neuropeptide predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the brain's master circadian pacemaker.[1][2] It is an endogenous ligand for the two G-protein coupled receptors, NMUR1 and NMUR2, which it shares with the structurally related peptide, Neuromedin U (NMU).[3][4] Central administration of NMS in rodent models has been shown to powerfully influence a range of critical physiological processes, including non-photic phase shifting of circadian rhythms, suppression of food intake, regulation of body temperature, and control of diuretic functions via vasopressin release.[1][5][6]

To investigate the central mechanisms of action for neuropeptides like NMS, it is essential to bypass the blood-brain barrier. Intracerebroventricular (ICV) injection into the lateral ventricles of the rat brain is a cornerstone technique that allows for the direct and widespread delivery of therapeutic or research compounds into the central nervous system via the cerebrospinal fluid (CSF).[7] This application note provides a comprehensive, field-proven protocol for the successful stereotaxic implantation of an ICV guide cannula and the subsequent microinjection of Neuromedin S in awake, freely moving rats. The methodologies described herein are designed to maximize experimental success and reproducibility while adhering to the highest standards of animal welfare, incorporating critical steps for pre-operative preparation, surgical precision, post-operative care, and histological validation.

Scientific Principles and Rationale

The Central Role of Neuromedin S

NMS exerts its potent effects by binding to its receptors, which are distributed in key brain regions, including the hypothalamus and brainstem.[4] Upon binding, NMS can trigger downstream signaling cascades that modulate neuronal activity. For instance, ICV injection of NMS leads to the activation of neurons, as measured by c-Fos expression, in the SCN, paraventricular nucleus (PVN), and supraoptic nucleus (SON).[1][5] This neuronal activation is the mechanistic basis for its observed physiological effects. The profound influence of centrally administered NMS, which is reported to be approximately ten times more potent than NMU in the brain, underscores its importance as a key central regulator.[4]

Rationale for ICV Administration

The ICV route is chosen to ensure that NMS directly accesses its target receptors within the brain parenchyma. When injected into a lateral ventricle, the peptide dissolves into the CSF and is circulated throughout the ventricular system (including the third and fourth ventricles) and the subarachnoid space. This allows the peptide to diffuse into the periventricular tissue and act on distal brain regions that are anatomically connected to the CSF pathways. This technique is therefore ideal for studying the global central effects of a neuropeptide.

Materials and Reagents

| Category | Item |

| Animals | Male Wistar or Sprague-Dawley rats (250-300g) |

| Peptide & Vehicle | Rat Neuromedin S (lyophilized powder), Sterile Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline |

| Anesthesia & Analgesia | Isoflurane with precision vaporizer[8], Buprenorphine, Carprofen or Meloxicam, Bupivacaine or Lidocaine[9][10] |

| Surgical Equipment | Stereotaxic frame for rats, Anesthetic gas mask, Temperature-controlled heating pad, Electric clippers, Surgical drill with bits (e.g., 0.5-1.0 mm), Sterile surgical instruments (scalpel, forceps, etc.), 26-gauge stainless steel guide cannula, Dummy cannula (stylet), Stainless steel anchoring screws (1-2 mm), Dental acrylic cement |

| Injection Equipment | Microsyringe pump, Gas-tight microsyringes (e.g., 10 µL), PE50 tubing, 33-gauge internal injector cannula |

| Post-Op & Verification | Sterile 0.9% saline, Ophthalmic ointment, Suture kit, Lactated Ringer's solution, Soft, palatable food, Histological supplies (Formalin, Evans Blue or India Ink dye, microscope) |

Experimental Workflow and Logic

The entire process, from surgical preparation to data acquisition, follows a logical sequence designed to ensure animal welfare and data integrity. Each phase is critical for the success of the subsequent steps.

Caption: High-level workflow for ICV administration of Neuromedin S.

Detailed Experimental Protocols

Protocol 1: Preparation of Neuromedin S Solution

-

Reconstitution: Reconstitute lyophilized rat Neuromedin S in sterile artificial Cerebrospinal Fluid (aCSF) or sterile 0.9% saline to a stock concentration (e.g., 1 µg/µL). The choice of vehicle should be consistent across all experimental and control groups. aCSF is preferred as it is isotonic and ionically balanced with the brain's extracellular fluid.

-

Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -80°C.

-

Working Solution: On the day of injection, thaw a single aliquot and dilute it to the final desired concentration with the same sterile vehicle. Keep the solution on ice until use.

Protocol 2: Stereotaxic Cannula Implantation

A. Pre-Operative Procedures

-

Acclimatization: Allow rats to acclimate to the housing facility for at least one week prior to surgery.

-

Preemptive Analgesia: Administer a long-acting analgesic, such as buprenorphine (0.05 mg/kg, s.c.), 30-60 minutes before inducing anesthesia.[11] This preemptive step is critical for minimizing post-operative pain and stress, which can be confounding factors in behavioral experiments.[12]

-

Fasting: Food and water should be available ad libitum. Pre-surgical fasting is generally not required and can increase the risk of hypoglycemia.[12]

B. Anesthesia and Surgical Preparation

-

Anesthesia Induction: Anesthetize the rat in an induction chamber with 3-4% isoflurane in oxygen.

-

Surgical Plane Maintenance: Transfer the rat to the stereotaxic frame and maintain anesthesia with 1-2.5% isoflurane via a nose cone.[13] Confirm a deep surgical plane by checking for the absence of a pedal withdrawal reflex (toe pinch).[14]

-